Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate
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Overview
Description
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a pyrrole ring fused with another pyrrole ring, forming a bicyclic system. This compound has a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO catalyzing the final cyclization step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect kinase activity and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocyclic ring and exhibit similar biological activities.
Methyl 2-pyrrolecarboxylate: This compound has a similar structure but lacks the fused bicyclic system.
Uniqueness
Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)6-4-5-2-3-9-7(5)10-6/h2-4,9-10H,1H3 |
InChI Key |
JYJIWVVBJWMBTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)NC=C2 |
Origin of Product |
United States |
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